N-butyl-3-(3-chlorophenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-chlorophenylsulfonyl group and the N-butylamine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]PYRIMIDIN-5-YL}AMINE
- N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-D]PYRIMIDIN-5-YL}AMINE
Uniqueness
N-BUTYL-N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}AMINE is unique due to its specific structural features, such as the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H16ClN5O2S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-butyl-10-(3-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C17H16ClN5O2S2/c1-2-3-8-19-15-14-13(7-9-26-14)23-16(20-15)17(21-22-23)27(24,25)12-6-4-5-11(18)10-12/h4-7,9-10H,2-3,8H2,1H3,(H,19,20) |
InChI Key |
NDSOIFOMFSKXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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